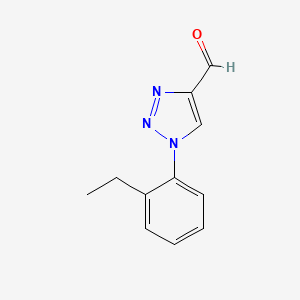

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Overview

Description

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl-substituted phenyl group attached to the triazole ring, with an aldehyde functional group at the fourth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The general steps are as follows:

Synthesis of 2-ethylphenyl azide: This can be achieved by reacting 2-ethylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide.

Cycloaddition reaction: The 2-ethylphenyl azide is then reacted with an alkyne, such as propargyl aldehyde, in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential reactivity. This article will explore its applications in medicinal chemistry, materials science, and as a synthetic intermediate, supported by data tables and case studies.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Synthesis of Antifungal Agents

A notable study synthesized several derivatives of triazole compounds based on this compound. The resulting compounds exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than standard antifungal agents .

Coordination Compounds

The compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and materials development.

Table 2: Coordination Complexes Formed with Transition Metals

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cu(II) | High | Catalysis |

| Ag(I) | Moderate | Photovoltaic materials |

| Ni(II) | High | Magnetic materials |

Synthetic Intermediate

The aldehyde functional group allows for further functionalization. It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Novel Triazole Derivatives

In a recent publication, researchers used this compound as a starting material to develop novel triazole derivatives with enhanced biological activity. The synthetic route involved nucleophilic addition reactions followed by cyclization processes .

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to biological targets. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

1-(2-phenyl)-1H-1,2,3-triazole-4-carbaldehyde: Lacks the ethyl substitution on the phenyl ring.

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-methanol: The aldehyde group is reduced to a primary alcohol.

Uniqueness

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the ethyl-substituted phenyl group and the aldehyde functional group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The compound features a triazole ring and an aldehyde functional group, which contribute to its reactivity and biological interactions. The presence of the ethyl group on the phenyl ring can influence both the chemical properties and biological activities of the molecule.

Antimicrobial Activity

This compound has shown potential antimicrobial properties. Triazoles are known for their effectiveness against various pathogens, including bacteria and fungi. Studies indicate that compounds with triazole rings can disrupt microbial cell membranes or inhibit essential enzymes involved in cell wall synthesis.

Anticancer Properties

Research suggests that this compound may exhibit anticancer activity by targeting specific cellular pathways. The triazole ring can interact with biological targets such as enzymes involved in tumor growth. For instance, derivatives of triazoles have been reported to inhibit the indoleamine 2,3-dioxygenase (IDO1) enzyme, which plays a role in cancer immune evasion . In vivo studies have demonstrated significant tumor growth inhibition in models treated with triazole derivatives .

The mechanism of action of this compound involves:

- Enzyme Inhibition : The aldehyde group may form covalent bonds with nucleophilic residues in proteins, leading to modulation of enzyme activity.

- Metal Ion Coordination : The triazole ring can coordinate with metal ions, enhancing binding affinity to biological targets.

- Cellular Interaction : The compound may interfere with signaling pathways essential for cell proliferation and survival.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives:

- A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides showed selective cytotoxicity against leukemic cells at nanomolar concentrations .

- Another investigation revealed that certain triazoles exhibited low cytotoxicity while effectively inhibiting IDO1 in cancer cell lines .

Medicinal Chemistry

The compound serves as a building block for synthesizing pharmaceuticals with antimicrobial and anticancer properties. Its derivatives are being explored for drug development aimed at treating infections and cancers.

Agricultural Chemistry

Due to its biological activity, this compound is also considered for use in agrochemicals. It may contribute to developing effective pesticides and herbicides that enhance crop protection and yield .

Data Summary Table

Properties

IUPAC Name |

1-(2-ethylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-9-5-3-4-6-11(9)14-7-10(8-15)12-13-14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQBIHMFFGDBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.